molecular formula C8H15N3O2 B13764171 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci)

2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci)

Cat. No.: B13764171
M. Wt: 185.22 g/mol
InChI Key: URHJBOMJGTXIAL-WDSKDSINSA-N
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Description

2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) is a chemical compound with a unique structure that includes a piperazinedione core substituted with an aminopropyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid or its derivatives to form the piperazinedione ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminopropyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.

Scientific Research Applications

2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with biological receptors or enzymes, leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-
  • 2,5-Piperazinedione,3-(3-aminopropyl)-6-ethyl-
  • 2,5-Piperazinedione,3-(3-aminopropyl)-6-phenyl-

Uniqueness

2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopropyl and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

(3S,6S)-3-(3-aminopropyl)-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C8H15N3O2/c1-5-7(12)11-6(3-2-4-9)8(13)10-5/h5-6H,2-4,9H2,1H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1

InChI Key

URHJBOMJGTXIAL-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CCCN

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCCN

Origin of Product

United States

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